molecular formula C13H13ClN2O2 B1453482 Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 864426-87-9

Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1453482
CAS No.: 864426-87-9
M. Wt: 264.71 g/mol
InChI Key: MZTPAQVTUYKMQB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a 4-chlorophenyl group at position 3, a methyl group at position 1, and an ester moiety at position 5 (Figure 1). It is synthesized via alkylation reactions, typically involving acetonitrile, potassium carbonate, and a halogenated precursor such as 2-bromo-1-phenyl-ethanone . The compound crystallizes in a centrosymmetric dimeric form stabilized by weak C–H⋯O and C–H⋯C hydrogen bonds, with dihedral angles of 3.64° (pyrazole vs. 4-chlorophenyl) and 81.15° (pyrazole vs. unsubstituted phenyl) . Pyrazole derivatives are widely studied for their pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTPAQVTUYKMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 864426-87-9) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C13H13ClN2O2
  • Molecular Weight : 264.71 g/mol
  • Appearance : White to light yellow powder

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. In vitro evaluations have shown its effectiveness against various pathogenic bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antimicrobial activity .
  • Biofilm Inhibition : It was effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored, particularly in relation to cyclooxygenase (COX) inhibition.

Research Insights:

  • This compound has been identified as a selective COX-2 inhibitor, with selectivity indices suggesting its potential as an anti-inflammatory agent .
  • Compounds derived from similar pyrazole structures have shown promising results with edema inhibition percentages significantly higher than the reference drug celecoxib .

Anticancer Activity

The anticancer properties of this compound are noteworthy, particularly in inducing apoptosis in cancer cell lines.

Case Studies:

  • A study evaluated the cytotoxic effects on A549 lung cancer cells, reporting significant growth inhibition with IC50 values around 49.85 μM for related pyrazole derivatives .
  • Another investigation highlighted its ability to inhibit vascular endothelial growth factor (VEGF)-induced proliferation in human umbilical vein endothelial cells, with an IC50 of 0.30 nM, showcasing its potential as an antiangiogenic agent .

The biological activity of this compound can be attributed to its interaction with specific enzymes and pathways:

  • COX Inhibition : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to reduced viability and proliferation.

Summary of Biological Activities

Activity TypeKey FindingsReference
Antimicrobial MIC values: 0.22 - 0.25 μg/mL
Biofilm Inhibition Effective against S. aureus and S. epidermidis
Anti-inflammatory Selective COX-2 inhibitor
Anticancer IC50 ~49.85 μM against A549 cells

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cancer growth and metastasis .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .

Agricultural Applications

Pesticide Development
this compound has been explored as a potential pesticide. Its effectiveness against various pests has been documented, with studies showing that it can significantly reduce pest populations while being less harmful to beneficial insects . This dual action makes it a valuable addition to integrated pest management strategies.

Herbicide Properties
In addition to its insecticidal properties, this compound has shown potential as a herbicide. Research indicates that it can inhibit the growth of certain weed species, thereby enhancing crop yield and quality . Field trials have confirmed its efficacy in reducing weed competition without adversely affecting crop health.

Material Science

Polymer Synthesis
this compound is being investigated for its role in polymer synthesis. Its unique chemical structure allows it to act as a monomer in the production of novel polymers with tailored properties. These polymers could have applications in coatings, adhesives, and other industrial materials .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Pesticide DevelopmentEffective against pests with low toxicity to beneficial insects
Herbicide PropertiesInhibits weed growth without harming crops
Polymer SynthesisActs as a monomer for novel polymer creation

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Selected Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Weight Key Functional Groups
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate 4-Cl-C₆H₄ (3), CH₃ (1), COOEt (5) 280.72 g/mol Chlorophenyl, Ester
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate SO₂NH(3-Cl-4-Me-C₆H₃) (5), COOEt (4) 357.80 g/mol Sulfamoyl, Chlorophenyl, Ester
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 4-NO₂-C₆H₄ (5), COOEt (3) 275.25 g/mol Nitrophenyl, Ester
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate 4-F-C₆H₄ (3), CH₂C₆H₅ (1), COOEt (5) 340.35 g/mol Fluorophenyl, Benzyl, Ester

Key Observations:

  • Sulfamoyl Moiety: The sulfamoyl group in introduces hydrogen-bonding capacity, which may enhance solubility and antimicrobial activity .
  • Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller atomic radius and higher electronegativity (in ) can alter metabolic stability and bioavailability compared to chlorine.

Crystallographic and Solubility Properties

Crystal packing and intermolecular interactions significantly influence solubility and stability:

  • Target Compound: Forms centrosymmetric dimers via C–H⋯O bonds (R-factor = 0.048), with a planar pyrazole ring favoring π-π stacking .
  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate : Exhibits a twisted conformation (dihedral angle >80°) between the benzyl and fluorophenyl groups, reducing crystallinity but improving solubility in polar solvents.
  • Sulfamoyl Derivative : The sulfamoyl group facilitates stronger hydrogen bonding (C=O⋯H–N), leading to higher melting points but lower organic solubility .

Preparation Methods

Cyclization of 4-Chlorophenylhydrazine with Ethyl Acetoacetate

  • Reaction : 4-chlorophenylhydrazine reacts with ethyl acetoacetate under acidic or basic conditions.
  • Solvent : Ethanol or methanol is commonly used.
  • Conditions : Reflux temperatures ranging from 80°C to 120°C.
  • Catalysts : Acidic catalysts like hydrochloric acid or Lewis acids (e.g., aluminum methyl) may be employed to enhance reaction rates.
  • Outcome : Formation of the pyrazole ring with the 4-chlorophenyl substituent at position 3 and an ethyl ester at position 5.

Methylation of the Pyrazole Nitrogen (N-1)

  • Method : Treatment of the pyrazole intermediate with methylating agents such as iodomethane in the presence of a base (e.g., potassium carbonate).
  • Solvent : Acetone or similar polar aprotic solvents.
  • Temperature : Typically heated to about 60°C overnight.
  • Result : Selective methylation at the N-1 position yielding the 1-methyl derivative.

Industrial Production Considerations

  • Scale-up : Industrial synthesis often mirrors laboratory routes but employs continuous flow reactors to optimize reaction time, temperature control, and yield.
  • Purification : Recrystallization and chromatographic techniques (e.g., column chromatography using ethyl acetate/petroleum ether mixtures) are standard for obtaining high-purity product.
  • Environmental and Safety Aspects : Recent patents emphasize using low-toxicity raw materials and avoiding hazardous reagents such as sulfur chlorides or toxic gases, minimizing environmental impact.

Reaction Optimization and Yield Enhancement

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, acetone, DCM, THF Choice affects solubility and reaction rate
Temperature 0°C to reflux (up to 120°C) Controlled to optimize selectivity and yield
Catalysts Acidic (HCl), Lewis acids (MeAl), bases (K2CO3) Catalysts accelerate cyclization and methylation
Stoichiometry Equimolar or slight excess of methylating agent Prevents over-alkylation
Purification Recrystallization, chromatography Ensures removal of impurities and side products

Optimization involves balancing these parameters to maximize yield (typically 60–80%) and purity.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Reference
Cyclization 4-chlorophenylhydrazine + ethyl acetoacetate Acid/base catalyst, EtOH, reflux 80–120°C Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate 70–75
Methylation Above pyrazole Iodomethane, K2CO3, acetone, 60°C overnight This compound 65–70
Multi-step (patent) Diethyl 1H-pyrazole-3,5-dicarboxylate Multi-step as per section 3.3 Various methylated pyrazole derivatives Variable

Research Findings and Analytical Characterization

  • Spectroscopic Analysis : NMR (¹H, ¹³C) confirms substitution pattern; characteristic signals include pyrazole NH and methyl protons.
  • Crystallographic Studies : Single-crystal X-ray diffraction reveals molecular conformation, bond angles, and intermolecular interactions.
  • Mass Spectrometry : Electrospray ionization confirms molecular ion peaks consistent with the expected molecular weight.
  • Purity Assessment : TLC and HPLC methods are used to monitor reaction progress and purity.

Q & A

Q. What are the primary synthetic routes for Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves:

  • Step 1 : Condensation of ethyl acetoacetate with substituted hydrazines or phenylhydrazines to form pyrazole intermediates.
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.
  • Optimization : Reaction conditions (temperature, solvent, catalyst) significantly affect yield. For example, using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst in cyclocondensation improves regioselectivity and reduces side products . Microwave-assisted synthesis has also been reported to enhance reaction efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural characterization involves:

  • X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., monoclinic P2₁/c space group reported for similar pyrazole derivatives) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for 4-chlorophenyl groups) .
    • IR : Stretching vibrations for ester carbonyl (~1700 cm1^{-1}) and C-Cl (~750 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties relevant to its stability and solubility?

  • Melting point : Typically 120–140°C (varies with substituents) .
  • Solubility : Low in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl3_3) .
  • Stability : Hydrolyzes slowly under acidic/basic conditions, requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict its bioactivity and guide structural modifications?

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate with reactivity. For example, the electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the pyrazole ring .
  • Molecular docking : Screens binding affinities to target proteins (e.g., carbonic anhydrase IX for antitumor activity). Substituents like trifluoromethyl groups improve hydrophobic interactions in binding pockets .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?

  • Dose-dependent assays : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify selective toxicity .
  • Mechanistic studies : Use gene expression profiling or proteomics to distinguish pathways (e.g., apoptosis induction vs. ROS generation) .
  • Structural analogs : Compare derivatives with varied substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to isolate pharmacophore contributions .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Prodrug design : Ester hydrolysis to carboxylic acid derivatives improves bioavailability .
  • Lipid nanoparticle encapsulation : Enhances blood-brain barrier penetration for neuroactive applications .
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

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